2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Reproducing orexin receptor SAR requires the exact 4-methylphenyl (tosyl) analog-not the des-methyl congener. CAS 854036-07-0 delivers the precise electronic and steric profile mandated by the Actelion pharmacophore. • MW 309.34 & ClogP ~1.8 meet Rule-of-Three fragment screening criteria. • Dual H-bond motifs (furan O + COOH) enhance hit detection in SPR/NMR assays. • Trifunctional scaffold: amide coupling, electrophilic substitution, N-alkylation for >100 analog libraries. ≥95% purity supports direct use without purification.

Molecular Formula C14H15NO5S
Molecular Weight 309.34
CAS No. 854036-07-0
Cat. No. B2601344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid
CAS854036-07-0
Molecular FormulaC14H15NO5S
Molecular Weight309.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O
InChIInChI=1S/C14H15NO5S/c1-11-4-6-13(7-5-11)21(18,19)15(10-14(16)17)9-12-3-2-8-20-12/h2-8H,9-10H2,1H3,(H,16,17)
InChIKeyCXRHKIFNOLZTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid (CAS 854036-07-0): Structural Identity and Procurement Baseline


2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid (CAS 854036-07-0) is a synthetic sulfonamido-acetic acid derivative characterized by a furan-2-ylmethyl substituent on the sulfonamide nitrogen and a 4-methylphenyl (tosyl) group on sulfur . It belongs to a broader class of sulfonylamino-acetic acid derivatives investigated as orexin receptor antagonists [1]. The compound is commercially available as a research building block from suppliers such as Enamine (Catalog No. EN300-10765) and Fluorochem, typically at ≥95% purity, and is recommended for storage at 2–8 °C under dry, sealed conditions [2].

Research Application

Orexin receptor antagonist lead optimization and SAR studies

Purity Context

Assay-ready purity specification supports reproducible SAR

Storage Guidance

Store under dry, refrigerated conditions per supplier

Why Generic Substitution Fails for 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid (CAS 854036-07-0)


The para-methyl substituent on the benzenesulfonyl ring distinguishes this compound from its des-methyl analog (CAS 337494-85-6) and the simpler N-tosylglycine scaffold (CAS 1080-44-0), altering both electronic and steric properties within the sulfonamido-acetic acid pharmacophore . In the context of orexin receptor antagonist development, even minor modifications to the sulfonamide N-substituent or the aryl sulfonyl group have been shown to produce order-of-magnitude shifts in receptor binding affinity, as documented in the Actelion patent family covering this compound class [1]. Consequently, procurement of the exact CAS 854036-07-0 entity—rather than a near-neighbor analog—is essential for reproducing structure-activity relationship (SAR) data, ensuring assay consistency, and maintaining chemical tractability in medicinal chemistry campaigns .

Des-methyl analog (CAS 337494-85-6)

4-methyl removal alters lipophilicity and sterics; binding SAR may shift significantly

N-Tosylglycine (CAS 1080-44-0)

Lacks the furan-2-ylmethyl group essential for orexin receptor pharmacophore interactions

Quantitative Differential Evidence Guide for 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid (CAS 854036-07-0)


Comparative Physicochemical Properties: Molecular Weight and LogP Shift Induced by 4-Methyl Substitution

The presence of a para-methyl group on the benzenesulfonyl ring directly increases molecular weight and lipophilicity relative to the des-methyl analog. The target compound has a molecular weight of 309.34 g/mol and a molecular formula of C14H15NO5S, compared to 295.31 g/mol (C13H13NO5S) for the des-methyl analog 2-[N-(furan-2-ylmethyl)benzenesulfonamido]acetic acid (CAS 337494-85-6) . This increase of 14.03 g/mol (one methylene unit) is accompanied by a calculated increase in lipophilicity: the ClogP of the target compound is estimated at approximately 1.8, versus approximately 1.4 for the des-methyl analog [1].

Physicochemical Profile
Data to verify
Target Compound MW 309.34
ClogP ≈1.8
Des-methyl Analog MW 295.31
ClogP ≈1.4
ΔMW +14.03 g/mol
ΔClogP +0.4 log units
May enhance passive permeability ~2–3 fold
Computed values; confirm experimentally
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Structural Differentiation: Furan-2-ylmethyl vs. Benzyl Substituent Impact on Orexin Receptor Pharmacophore

Within the sulfonylamino-acetic acid patent family (US20060014783), the furan-2-ylmethyl substituent on the sulfonamide nitrogen is explicitly claimed and exemplified as part of the orexin receptor antagonist pharmacophore [1]. Although specific IC50 values for CAS 854036-07-0 are not publicly disclosed, the patent teaches that heteroaryl-methyl groups (including furan-2-ylmethyl) confer distinct receptor subtype selectivity profiles compared to benzyl-substituted analogs (e.g., CAS 20158-69-4) [1]. The oxygen atom in the furan ring can participate in hydrogen bonding with receptor residues, a feature absent in the benzyl analog, which relies solely on hydrophobic interactions mediated by the phenyl ring [2].

Furan vs. Benzyl SAR
Class-level inference
Furan-2-ylmethyl H-bond acceptor (furan O)
Benzyl Analog Hydrophobic / π-stacking only
Furan may enable receptor subtype selectivity
Quantitative binding data not publicly available
Orexin Receptor GPCR Sleep Disorders

Synthetic Tractability: N-Furfuryl Tosyl Glycine as a Versatile Building Block for Parallel Library Synthesis

The compound's dual functionality—a free carboxylic acid and a sulfonamide bearing a furfuryl group—enables orthogonal derivatization strategies that are less accessible with the simpler N-tosylglycine (CAS 1080-44-0) scaffold . Specifically, the carboxylic acid can be coupled to amines to generate amide libraries, while the furan ring can undergo electrophilic substitution (e.g., Vilsmeier-Haack formylation) or Diels-Alder cycloaddition, reactions that are not feasible with the benzyl analog [1]. Enamine Ltd. catalogs this compound (EN300-10765) specifically for its utility in generating diverse screening libraries, with a purity specification of 95% that supports direct use in high-throughput chemistry workflows .

Synthetic Versatility
Source review
Carboxylic acid Furan ring Sulfonamide
Three orthogonal reactive handles for library synthesis
Supplier specification ≥95% supports direct use
Parallel Synthesis Medicinal Chemistry Building Blocks

Optimal Research and Industrial Application Scenarios for 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid (CAS 854036-07-0)


Orexin Receptor Antagonist Lead Optimization

Use CAS 854036-07-0 as a key intermediate or scaffold in medicinal chemistry programs targeting orexin receptor subtypes (OX1/OX2) for sleep disorders. The furan-2-ylmethyl substituent provides hydrogen-bonding capability distinct from benzyl analogs, enabling exploration of subtype-selective SAR as taught in the Actelion patent family [1]. Procurement of this exact compound ensures fidelity to the patented pharmacophore.

Fragment-Based Drug Discovery (FBDD) Library Design

Incorporate this compound into fragment libraries where its molecular weight (309.34 g/mol) and moderate lipophilicity (ClogP ≈ 1.8) satisfy Rule-of-Three criteria for fragment screening [2]. The furan oxygen and carboxylic acid provide dual hydrogen-bonding motifs that enhance the probability of detecting weak but specific binding events in biophysical assays (SPR, NMR).

Diversity-Oriented Synthesis (DOS) of Sulfonamido-Acetic Acid Libraries

Employ the compound as a trifunctional building block in parallel synthesis. The carboxylic acid can be derivatized via amide coupling, the furan ring via electrophilic substitution, and the sulfonamide via N-alkylation, enabling the rapid generation of >100 analogs from a single starting material . The 95% purity specification from Enamine (EN300-10765) supports direct use without further purification.

Application
Selection Property
Validation Focus
Orexin receptor antagonist lead optimization
Furan H-bond acceptor for subtype selectivity exploration
Binding assay evaluation relative to benzyl scaffolds
Fragment-based library design
Fragment-like MW and lipophilicity with dual H-bond motifs
Biophysical assay (SPR/NMR) hit detection
Diversity-oriented synthesis
Trifunctional reactivity (acid, furan, sulfonamide)
Purity and batch reproducibility per COA
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